ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine:
5-Amino-1-ethylpyrazole: Another related compound with similar chemical properties and applications.
Uniqueness
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents with enhanced properties.
Biological Activity
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a fluorine atom, which may influence its reactivity and biological interactions. The unique structural features suggest that it could serve as a valuable building block in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to various biological responses. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways and exhibit potential anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds with a pyrazole structure can inhibit the growth of various cancer cell types. This compound has been investigated for its cytotoxic effects on several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 3.79 | Significant antiproliferative effect |
HepG2 | 26.00 | Moderate cytotoxicity |
A549 | 42.30 | Cytotoxicity observed |
These findings suggest that the compound may possess selective toxicity against cancer cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory and Antimicrobial Properties
This compound has also shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases. Additionally, preliminary studies indicate potential antimicrobial activity against various pathogens, although further investigation is required to establish these effects conclusively.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the anticancer potential of this compound on human lung cancer cell lines (A549). The results indicated an IC50 value of 42.30 µM, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory therapeutic.
Properties
Molecular Formula |
C8H14FN3 |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14FN3/c1-3-10-5-7-6-11-12(4-2)8(7)9/h6,10H,3-5H2,1-2H3 |
InChI Key |
FJVRMPWXTFCUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1)CC)F |
Origin of Product |
United States |
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